Lipophilicity Modulation: N-linked 2-Azaspiro[3.3]heptane vs. Piperidine/Morpholine/Piperazine
Introducing a 2-azaspiro[3.3]heptane scaffold as a replacement for piperidine, morpholine, or piperazine in a matched molecular pair analysis significantly alters logD7.4. While most spiro replacements lower logD7.4 by up to -1.0, N-linked 2-azaspiro[3.3]heptane is an exception, increasing logD7.4 by as much as +0.5. This differential effect directly impacts the lipophilicity of any molecule incorporating the scaffold [1].
| Evidence Dimension | Lipophilicity (logD7.4 shift) vs. common heterocycle replacement |
|---|---|
| Target Compound Data | +0.5 logD7.4 increase for N-linked 2-azaspiro[3.3]heptane (class representative) [1] |
| Comparator Or Baseline | Piperidine, morpholine, or piperazine (baseline logD7.4 for parent molecule) |
| Quantified Difference | Δ logD7.4 ≈ +0.5 for N-linked 2-azaspiro[3.3]heptane; other spiro replacements show Δ logD7.4 ≈ -1.0 [1] |
| Conditions | Matched molecular pair analysis across AstraZeneca's internal dataset; shake-flask logD7.4 measurement [1] |
Why This Matters
This demonstrates that substitution with the 2-azaspiro[3.3]heptane core is not lipophilicity-neutral; a scientist selecting this scaffold must account for a potential +0.5 logD7.4 shift, which can dramatically affect permeability, solubility, and metabolic clearance.
- [1] Degorce, S. L.; Bodnarchuk, M. S.; Cumming, I. A.; Scott, J. S. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Med. Chem. Lett. 2019, 10, 1198-1203. DOI: 10.1021/acsmedchemlett.9b00248 View Source
